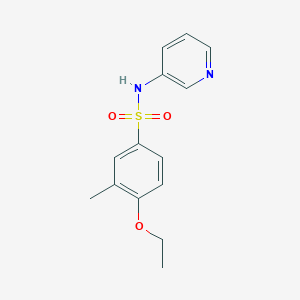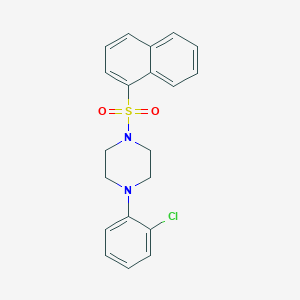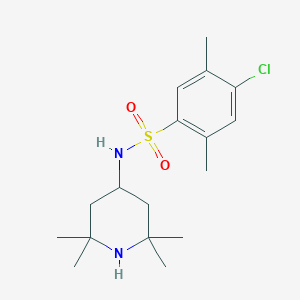![molecular formula C13H19NO2S B245681 1-[(2,3,4-Trimethylphenyl)sulfonyl]pyrrolidine](/img/structure/B245681.png)
1-[(2,3,4-Trimethylphenyl)sulfonyl]pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2,3,4-Trimethylphenyl)sulfonyl]pyrrolidine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as TPS or Ts-1, and it is a sulfonamide derivative of pyrrolidine. TPS has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
Mecanismo De Acción
The mechanism of action of TPS is not fully understood, but it is thought to involve the binding of the compound to specific sites on ion channels, enzymes, and receptors. This binding can alter the activity of these proteins, leading to changes in cellular signaling and physiological responses.
Biochemical and Physiological Effects:
The biochemical and physiological effects of TPS are diverse and depend on the specific protein target that the compound is binding to. In general, TPS has been shown to modulate ion channel activity, enzyme activity, and receptor activity, leading to changes in cellular signaling and physiological responses. TPS has been implicated in the regulation of pain signaling, memory formation, and anxiety, among other processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of TPS is its potency and specificity for certain protein targets. This makes it a valuable tool for researchers studying the activity of ion channels, enzymes, and receptors. However, the use of TPS in lab experiments is limited by its potential toxicity and the need for careful handling and purification to ensure the purity of the final product.
Direcciones Futuras
There are many potential future directions for research involving TPS. One area of interest is the development of new compounds that are based on the structure of TPS but have improved potency and specificity for certain protein targets. Another area of interest is the use of TPS in the development of new therapies for pain management, anxiety, and other conditions that involve alterations in cellular signaling and physiological responses. Finally, TPS may have applications in the development of new diagnostic tools for the detection of certain protein targets in biological samples.
Métodos De Síntesis
The synthesis of TPS involves the reaction of pyrrolidine with 2,3,4-trimethylbenzenesulfonyl chloride. This reaction typically occurs in the presence of a base such as triethylamine, and the resulting product is purified through recrystallization. The purity of the final product is critical for its use in scientific research, as impurities can affect the compound's mechanism of action and physiological effects.
Aplicaciones Científicas De Investigación
TPS has been used in a variety of scientific research applications, including studies of ion channels, enzymes, and receptors. This compound has been shown to be a potent inhibitor of certain ion channels, including the TRPV1 channel, which is involved in pain signaling. TPS has also been used to study the activity of enzymes such as carbonic anhydrase and cholinesterase, and it has been shown to modulate the activity of certain receptors such as the GABA receptor.
Propiedades
Fórmula molecular |
C13H19NO2S |
|---|---|
Peso molecular |
253.36 g/mol |
Nombre IUPAC |
1-(2,3,4-trimethylphenyl)sulfonylpyrrolidine |
InChI |
InChI=1S/C13H19NO2S/c1-10-6-7-13(12(3)11(10)2)17(15,16)14-8-4-5-9-14/h6-7H,4-5,8-9H2,1-3H3 |
Clave InChI |
AFZLZPOICLKRCD-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C=C1)S(=O)(=O)N2CCCC2)C)C |
SMILES canónico |
CC1=C(C(=C(C=C1)S(=O)(=O)N2CCCC2)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-{[(4-Ethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B245609.png)

![Ethyl 1-[(3,4-dimethylphenyl)sulfonyl]piperidine-4-carboxylate](/img/structure/B245626.png)
![Ethyl 1-[(4-chloro-3-methoxyphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B245627.png)
![1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B245630.png)

![1-(3-Chloro-2-methylphenyl)-4-[(2-methoxy-5-methylphenyl)sulfonyl]piperazine](/img/structure/B245638.png)
![1-(4-Ethylphenyl)-4-[(5-fluoro-2-methoxyphenyl)sulfonyl]piperazine](/img/structure/B245647.png)
![1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B245659.png)
![1-[(4-Chloro-2-methoxyphenyl)sulfonyl]-4-(3,4-dimethylphenyl)piperazine](/img/structure/B245668.png)

![4-Bromo-2-{[4-(3,4-dimethylphenyl)-1-piperazinyl]sulfonyl}phenyl methyl ether](/img/structure/B245695.png)